4-[2-(4-Formylphenyl)ethyl]benzaldehyde
Description
4-[2-(4-Formylphenyl)ethyl]benzaldehyde is a bifunctional aromatic aldehyde characterized by two benzaldehyde moieties linked via an ethyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of macrocyclic compounds, polymers, and ligands for coordination chemistry . Its structure allows for dual reactivity at the aldehyde groups, enabling applications in cross-coupling reactions and supramolecular assemblies.
Properties
CAS No. |
1220-08-2 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-[2-(4-formylphenyl)ethyl]benzaldehyde |
InChI |
InChI=1S/C16H14O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-12H,1-2H2 |
InChI Key |
OIFGRECGCKJKMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)C=O)C=O |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)C=O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Ethylene Glycol-Linked Dialdehydes
- 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde: This analog replaces the ethyl linker with a flexible ethylene glycol chain, enhancing water solubility and altering conformational flexibility. The extended ether chain facilitates hydrogen bonding, impacting crystallization behavior .
- 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde (EDDA) : The acetylene linker introduces rigidity and linearity, promoting π-conjugation. This compound is pivotal in synthesizing covalent organic frameworks (COFs) for photocatalysis due to its planar geometry and electronic delocalization .
Heterocyclic and Aromatic Modifications
- trans-2-[2-(4-Formylphenyl)ethenyl]benzimidazole : Incorporation of a benzimidazole ring via a vinyl linker enhances fluorescence properties and biological activity. The conjugated system increases stability against oxidation compared to alkyl-linked analogs .
- 4-(4-Phenylphenyl)benzaldehyde (p-Terphenyl-4-carbaldehyde) : The terphenyl structure introduces steric bulk, reducing solubility in polar solvents but improving thermal stability. This analog is used in liquid crystal formulations .
Functionalized Substituents
- 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde : The piperidine moiety introduces basicity, improving solubility in acidic media. This modification is exploited in pharmaceutical intermediates targeting neurological receptors .
- Diethyl(4-formylphenyl)phosphonate : The phosphonate group enhances chelation properties, making this compound a ligand for transition-metal catalysts. It also exhibits improved hydrolytic stability compared to aldehyde-only analogs .
Physicochemical Properties
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